N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound with potential enzyme inhibitory activity. It is part of a broader class of sulfonamides, which are known for their diverse biological activities. This compound, like its relatives, has been studied for its potential applications in medicinal chemistry, particularly targeting enzymes such as α-glucosidase and acetylcholinesterase.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides in the presence of basic aqueous solutions. For example, one synthesis pathway starts by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 to yield intermediate compounds. These intermediates can then react with different electrophiles in dimethylformamide (DMF) using lithium hydride as a base to afford various sulfonamide derivatives (Abbasi et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar sulfonamide compounds through spectroscopic methods like FTIR, FT-Raman, NMR, and X-ray diffraction provides insights into their geometric and electronic structures. Density functional theory (DFT) calculations are often used to predict the geometric parameters and vibrational frequencies, which are then compared with experimental spectra to validate the synthesized compound's structure. For instance, DFT analysis has been used to study the stability, charge delocalization, and molecular electrostatic potential of sulfonamide compounds, revealing details about their molecular orbitals and potential reactivity (Sarojini et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-21-12-4-2-3-11(9-12)16-22(17,18)13-5-6-14-15(10-13)20-8-7-19-14/h2-6,9-10,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVVAAJCRJQQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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